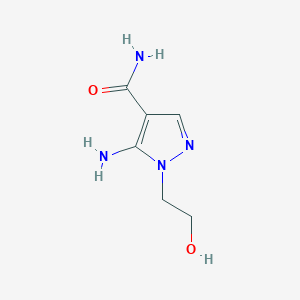

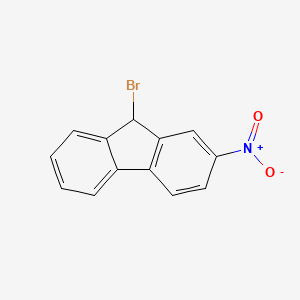

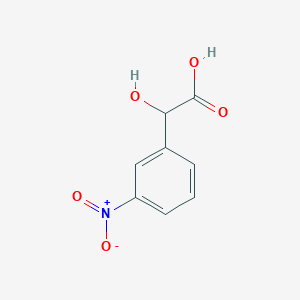

![molecular formula C21H18N4O2 B1267428 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 53316-60-2](/img/structure/B1267428.png)

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multicomponent reactions (MCRs) that are efficient for generating complex molecular scaffolds. One method employs a four-component condensation reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, catalyzed by ionic liquids or without catalysts in aqueous media, highlighting green chemistry approaches (Nikalje et al., 2016), (Bihani et al., 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's interactions and reactivity. While specific data on this compound is scarce, related compounds have been studied using X-ray crystallography and spectral analysis to determine crystal structures and molecular conformations, aiding in the understanding of structural properties and interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, serving as precursors for synthesizing bioactive heterocycles. Their reactivity is leveraged to produce compounds with potential antimicrobial activities, highlighting their significance in medicinal chemistry and drug design. The synthesis routes often involve the formation of Schiff bases and subsequent reactions to yield novel compounds with diverse biological activities (El-ziaty et al., 2018).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and stability, are fundamental for the practical application of chemical compounds. These characteristics are determined through experimental observations and are essential for handling, storage, and application in various contexts. Specific data for this compound was not found, but related compounds exhibit properties that suggest a high degree of stability and potential utility in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to their applications in synthetic chemistry. Their interactions with proteins and enzymes have been studied, providing insights into their potential therapeutic uses and mechanisms of action. The compound's ability to form stable complexes with biological macromolecules is particularly noteworthy, indicating its relevance in biochemical and pharmacological research (Yu, 2007).

Applications De Recherche Scientifique

Corrosion Inhibition

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) has demonstrated significant potential as a corrosion inhibitor. In a study focusing on the corrosion inhibition performance for mild steel in HCl solution, AMPC showed an inhibition efficiency of 96.1% at 300 ppm concentration. Both electrochemical techniques and gravimetric methods confirmed its effectiveness, highlighting its potential application in industrial settings where corrosion prevention is crucial (Yadav et al., 2016).

Green Chemistry and Catalysis

This compound has been involved in the synthesis of various pyranopyrazole derivatives using green chemistry approaches. For instance, a study detailed the use of isonicotinic acid as a dual and biological organocatalyst for synthesizing these derivatives under solvent-free conditions, highlighting an environmentally friendly method of chemical synthesis (Zolfigol et al., 2013).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potential of derivatives of this compound. For example, derivatives have been evaluated as multifunction additives for lubricating oils, showing good copper corrosion inhibition, anti-rust, and antioxidant properties (Salih & Al-Messri, 2022). Another study investigated the interaction of a similar compound with bovine serum albumin, a key aspect in drug delivery and pharmaceutical applications (Wan Yu, 2007).

Antimicrobial and Antitumor Agents

Compounds synthesized using this chemical as a key building block have shown promising antitumor and antimicrobial properties. In one study, derivatives exhibited significant activity against various cancer cell lines and bacterial strains, emphasizing their potential in medical and pharmaceutical research (Hafez & El-Gazzar, 2015).

Synthesis and Structural Analysis

The compound has been a subject of interest in synthesis and structural analysis, with studies focusing on its crystal structure and properties. Such research is fundamental for understanding the potential applications and interactions of this compound in various fields (Ganapathy et al., 2015).

Propriétés

IUPAC Name |

6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-13-18-19(14-8-10-16(26-2)11-9-14)17(12-22)20(23)27-21(18)25(24-13)15-6-4-3-5-7-15/h3-11,19H,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDANGQOCOBTKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316059 | |

| Record name | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53316-60-2 | |

| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53316-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 298891 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053316602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC298891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

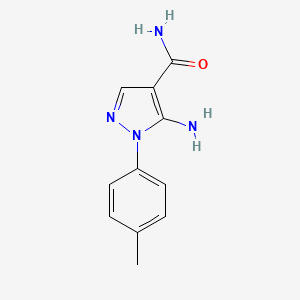

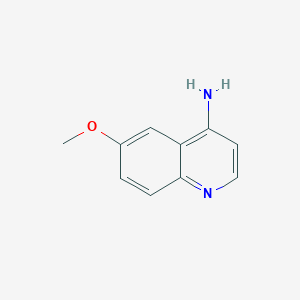

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

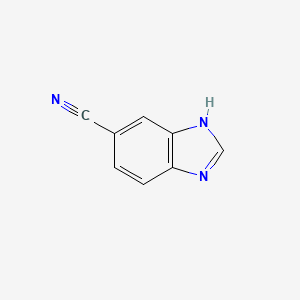

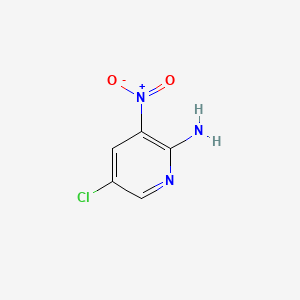

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)